molecular formula C25H29NO6 B1264549 Carbaplatensimycin

Carbaplatensimycin

Cat. No.: B1264549
M. Wt: 439.5 g/mol
InChI Key: MAQJLWAFAJLYAF-JISQUFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbaplatensimycin is a synthetic analog of the natural antibiotic platensimycin, a potent and selective inhibitor of bacterial β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B) . This enzyme is a key component of the bacterial fatty acid synthesis pathway (FASII), which is essential for the production of cell membranes in Gram-positive bacteria . By targeting FabF, this compound disrupts this fundamental biosynthetic process, leading to potent antibacterial activity against a broad spectrum of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The discovery of platensimycin was a significant breakthrough in antibiotic research due to its unique mechanism of action, which avoids cross-resistance with existing antibiotics . This compound builds upon this promising scaffold and is designed for research aimed at overcoming antibiotic resistance, investigating bacterial metabolism, and developing novel therapeutic strategies . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

3-[3-[(1S,5S,6R,7R,9S,10R)-5,9-dimethyl-4-oxo-5-tetracyclo[7.2.1.17,10.01,6]tridec-2-enyl]propanoylamino]-2,4-dihydroxybenzoic acid

InChI

InChI=1S/C25H29NO6/c1-23-10-13-9-14(23)11-25(12-23)8-5-17(28)24(2,21(13)25)7-6-18(29)26-19-16(27)4-3-15(20(19)30)22(31)32/h3-5,8,13-14,21,27,30H,6-7,9-12H2,1-2H3,(H,26,29)(H,31,32)/t13-,14-,21+,23+,24-,25+/m1/s1

InChI Key

MAQJLWAFAJLYAF-JISQUFTFSA-N

Isomeric SMILES

C[C@@]12C[C@H]3C[C@@H]1C[C@@]4(C2)[C@@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O

Canonical SMILES

CC12CC3CC1CC4(C2)C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O

Synonyms

carbaplatensimycin

Origin of Product

United States

Chemical Synthesis and Methodological Advancements for Carbaplatensimycin

Comprehensive Strategies for Total Synthesis of Carbaplatensimycin

The total synthesis of this compound has been accomplished through various elegant and efficient strategies. figshare.comcapes.gov.br A prominent approach, reported by Nicolaou and coworkers, utilized a convergent strategy starting from a known, enantiomerically enriched aldehyde intermediate previously employed in the synthesis of platensimycin (B21506). acs.orgacs.org This highlights a theme of leveraging existing synthetic knowledge for the creation of complex analogs.

One of the key steps in this synthesis involved a base-induced anionic ring-closure to form a crucial carbocycle. nih.gov This was followed by a radical-mediated cyclization to forge the complete tetracyclic core of the molecule. nih.gov Another critical sequence involved the sequential alkylation of an enone intermediate, followed by a cross-metathesis reaction with a vinyl boronate, and subsequent oxidation to an aldehyde. acs.org This aldehyde was then converted to a carboxylic acid and coupled with an aniline (B41778) derivative to complete the synthesis. acs.org

The various total synthesis campaigns have not only provided access to this compound for biological evaluation but have also served as a platform for the development and validation of new synthetic methods. rsc.org The challenges inherent in constructing the sterically congested tetracyclic framework have inspired creative solutions and strategic disconnections. researchgate.netresearchgate.net

Retrosynthetic Approaches and Key Synthetic Intermediates

The retrosynthetic analysis of this compound reveals several key bond disconnections that simplify the complex tetracyclic structure into more manageable building blocks. rsc.orgresearchgate.net A common strategy involves disconnecting the amide bond, separating the aromatic portion from the caged core. researchgate.net Further retrosynthetic cleavage of the tetracyclic core often leads to a key bicyclic or spirocyclic intermediate. researchgate.netnih.gov

A pivotal intermediate in several syntheses is an enantiomerically pure aldehyde, which serves as a chiral building block for the construction of the complex cage structure. acs.orgacs.org This aldehyde is often derived from readily available starting materials through a series of well-established transformations. acs.org Another crucial class of intermediates are "overbred intermediates," which are complex structures that are strategically designed to undergo fragmentations or rearrangements to yield the desired carbocyclic core. rsc.org

The synthesis of the tetracyclic enone core of this compound represents a significant milestone in many synthetic routes. rsc.org This intermediate contains the challenging all-carbon quaternary stereocenters and the bridged ring system characteristic of the molecule. Its successful construction opens the path for the final elaborations to the target molecule.

Enantioselective Synthesis and Stereochemical Control in this compound Construction

The synthesis of a single enantiomer of this compound is crucial, as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org Enantioselective synthesis, therefore, is a central theme in the construction of this complex molecule. researchgate.net The control of stereochemistry, particularly at the multiple stereocenters within the tetracyclic core, presents a formidable challenge. technion.ac.ilnih.gov

One successful approach to achieving enantioselectivity relies on the use of a chiral pool starting material, such as (R)-carvone, to introduce the initial stereochemical information. rsc.org This chirality is then propagated through the synthetic sequence to control the stereochemistry of the newly formed centers. Another powerful strategy is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a particular reaction and are then removed. rsc.org

Asymmetric catalysis has also been employed to set key stereocenters. nih.gov For instance, enantioselective catalytic reactions can be used to create chiral building blocks or to directly forge the chiral centers within the carbocyclic framework. researchgate.net The development of methods that allow for precise control over the stereochemistry of quaternary carbon centers has been particularly important for the synthesis of this compound and its analogs. technion.ac.il

Development of Novel Synthetic Methodologies Applicable to this compound and Analogues

The pursuit of this compound and its parent compound, platensimycin, has been a fertile ground for the development of new synthetic methods. rsc.orgru.nl The challenges associated with the construction of the complex molecular architecture have necessitated the invention of novel reactions and strategies. acs.org

One notable advancement is the use of cross-metathesis reactions to form key carbon-carbon bonds. researchgate.netrsc.org For example, the cross-metathesis of an olefinic intermediate with a vinyl boronate provides a versatile handle for further functionalization. acs.org This reaction, catalyzed by ruthenium-based catalysts, has become a powerful tool in modern organic synthesis. researchgate.net

Radical cyclizations have also proven to be effective for the construction of the intricate ring systems found in this compound. nih.gov These reactions, often initiated by a radical initiator like AIBN, can form multiple bonds in a single step, leading to a rapid increase in molecular complexity. nih.gov Furthermore, the synthesis of this compound has showcased innovative applications of well-established reactions, such as the strategic use of protecting groups and the development of robust coupling protocols. researchgate.net The knowledge gained from these synthetic endeavors is not limited to this specific molecule but has broader implications for the synthesis of other complex natural products and their analogs. rsc.org

Elucidation of Carbaplatensimycin S Molecular Mechanism of Action

Inhibition of the Bacterial Type II Fatty Acid Biosynthesis Pathway (FASII)

Carbaplatensimycin's antibacterial activity stems from its ability to disrupt the bacterial type II fatty acid biosynthesis (FASII) pathway. researchgate.netresearchgate.net This pathway is essential for bacteria, as it is responsible for producing the fatty acids necessary for building cell membranes and other vital components. nih.govmdpi.com Unlike the type I fatty acid synthesis (FASI) system found in mammals, the FASII pathway consists of a series of discrete, monofunctional enzymes, making it an attractive target for selective antibacterial agents. mdpi.comnih.gov

The inhibition of the FASII pathway by this compound leads to a cessation of lipid biosynthesis, which is catastrophic for the bacterial cell. researchgate.netnih.gov This mode of action is particularly effective against a range of Gram-positive pathogens, including strains that have developed resistance to conventional antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.netresearchgate.net The discovery of agents targeting the FASII pathway, like platensimycin (B21506) and its analogue this compound, represented a significant breakthrough in the search for new antibiotics with novel mechanisms. nih.gov

Identification and Characterization of Primary Enzymatic Targets: β-Ketoacyl-(Acyl Carrier Protein) Synthases (FabF/B)

Within the FASII pathway, the primary enzymatic targets of this compound are the β-ketoacyl-(acyl carrier protein) synthases, specifically FabF (synthase II) and FabB (synthase I). researchgate.netmdpi.com These condensing enzymes are pivotal as they catalyze the carbon-carbon bond-forming Claisen condensation step in each cycle of fatty acid chain elongation. mdpi.combiorxiv.org

FabB (β-ketoacyl-ACP synthase I) is the principal condensing enzyme for most of the elongation cycles in fatty acid synthesis. frontiersin.org

FabF (β-ketoacyl-ACP synthase II) is also an elongating condensing enzyme. biorxiv.org It plays a crucial role in the synthesis of unsaturated fatty acids and in the response to temperature changes in some bacteria. biorxiv.org

This compound, like its parent compound, is a potent and selective inhibitor of both FabF and FabB. nih.govmdpi.com By blocking these enzymes, the drug effectively halts the entire fatty acid elongation process. The inhibitory activity is highly specific; for instance, platensimycin demonstrated potent inhibition of S. aureus and E. coli FabF with IC₅₀ values in the nanomolar range, a significant improvement over previously known inhibitors of this pathway like cerulenin (B1668410) and thiolactomycin. nih.gov this compound was found to exhibit a similar potency to the natural product. researchgate.net

Enzyme TargetFunction in FASII PathwayRole in Bacterial Cell
FabF Elongating β-ketoacyl-ACP synthaseCatalyzes condensation reactions in fatty acid elongation; involved in temperature adaptation and unsaturated fatty acid synthesis. biorxiv.org
FabB Elongating β-ketoacyl-ACP synthaseCatalyzes the majority of condensation reactions for extending the acyl chain during fatty acid synthesis. biorxiv.orgfrontiersin.org

Molecular Interactions at the Enzyme Active Site: Insights from Structural Biology (e.g., X-ray Crystallography, Molecular Docking)

The precise molecular interactions between the inhibitor and its target enzymes have been elucidated through structural biology techniques, primarily X-ray crystallography and molecular docking studies of the parent compound, platensimycin. mdpi.comacs.orgresearchgate.net These studies reveal that the inhibitor does not bind to the free enzyme but rather to the acyl-enzyme intermediate, a state that requires a specific conformational change in the enzyme. researchgate.net

The inhibitor binds within the active site tunnel of FabF/B, specifically at the binding site for malonyl-ACP, the extender unit for fatty acid synthesis. nih.gov The synthesis of this compound, where the key ethereal oxygen of platensimycin's tetracyclic core is replaced with a methylene (B1212753) group, was a crucial step in confirming the binding mode. researchgate.netacs.org This modification helped to probe the role of the heteroatom in the binding affinity and activity, confirming its importance. acs.org

X-ray crystallography and molecular docking have highlighted several key interactions: mdpi.comresearchgate.net

Hydrogen Bonds: The carboxylic acid moiety of the inhibitor forms critical hydrogen bonds with active site residues.

Hydrophobic Interactions: The tetracyclic core of the molecule fits into a hydrophobic pocket within the enzyme's active site.

Conformational Change: The binding is dependent on the enzyme being in its acylated form, where the active site cysteine is covalently attached to an acyl group, creating the necessary binding pocket conformation. researchgate.net

Interaction TypeInvolved Moiety of this compoundKey Enzyme Residues (inferred from Platensimycin studies)Significance
Hydrogen Bonding Benzoic acid groupHistidine and other active site residuesAnchors the inhibitor in the active site, mimicking the binding of the natural substrate. mdpi.com
Hydrophobic Interactions Tetracyclic cageHydrophobic residues lining the active site tunnelProvides binding affinity and specificity. mdpi.com
Conformational Fit Entire moleculeActive site pocket of the acyl-enzyme intermediateEnsures high selectivity for the target enzyme in a specific catalytic state. researchgate.net

Spectrum of Biological Activity and Efficacy of Carbaplatensimycin

Anti-Gram-Positive Bacterial Efficacy: Key Pathogens and Comparative Potency

Carbaplatensimycin exhibits a potent, broad-spectrum activity against a variety of Gram-positive pathogens. acs.org Its efficacy is comparable to that of its parent compound, platensimycin (B21506). acs.orgnih.gov The primary molecular target for this class of compounds is the β-ketoacyl-(acyl carrier protein) synthase I/II (FabF/B), a crucial enzyme in the bacterial fatty acid synthesis pathway. acs.org By inhibiting this enzyme, this compound effectively halts the production of essential components for bacterial cell membranes.

The in vitro activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Against key Gram-positive pathogens, this compound has shown significant potency. For instance, its activity against strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Listeria monocytogenes is comparable to that of platensimycin. acs.org

Activity Against Multidrug-Resistant Strains, Including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)

A critical aspect of this compound's biological profile is its potent activity against multidrug-resistant (MDR) Gram-positive bacteria. This includes clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), which are major causes of healthcare-associated infections. acs.org The novel mechanism of action of this compound means it does not exhibit cross-resistance with existing classes of antibiotics. researchgate.net

The compound has demonstrated an ability to inhibit the growth of these resistant strains at low concentrations, highlighting its potential as a therapeutic agent in settings where current antibiotics are ineffective. acs.orgnih.gov Its efficacy against both MRSA and VRE is similar to that of the natural product platensimycin. acs.org

Differential Activity Against Gram-Negative Bacteria: Permeability and Efflux Considerations

In stark contrast to its potent effect on Gram-positive organisms, this compound and its parent compound are largely ineffective against wild-type Gram-negative bacteria. nih.gov This differential activity is not due to a lack of an intracellular target, as the FabF enzyme is present and inhibited by these compounds in Gram-negative species like Escherichia coli. researchgate.net Instead, the lack of activity is primarily attributed to the formidable outer membrane of Gram-negative bacteria and the presence of efficient efflux pumps. nih.gov

The Gram-negative outer membrane acts as a highly selective permeability barrier, restricting the entry of many antibiotic molecules. alliedacademies.org Furthermore, Gram-negative bacteria possess sophisticated multidrug efflux pumps, such as the AcrAB-TolC system in E. coli, which actively expel antibiotics from the cell before they can reach their target. nih.gov

Studies have shown that platensimycin is active against an efflux-negative strain of E. coli (ΔtolC), indicating that the compound can penetrate the outer membrane to some extent but is effectively removed by the efflux pump in wild-type strains. nih.gov Similarly, its activity against E. coli can be observed when it is co-administered with an efflux pump inhibitor, which blocks the pump's function and allows the antibiotic to accumulate intracellularly. nih.gov Therefore, the limited efficacy of this compound against Gram-negative bacteria is a consequence of these intrinsic resistance mechanisms, namely restricted permeability and active efflux, rather than a lack of target inhibition.

Structure Activity Relationship Sar Investigations of Carbaplatensimycin

Probing the Contribution of the All-Carbon Cage Isostere to Antibacterial Activity

A key feature of carbaplatensimycin is its all-carbon tetracyclic cage, which is an isostere of the oxygen-containing cage found in the natural product, platensimycin (B21506). nih.gov this compound was specifically designed and synthesized to probe the biological significance of the ether oxygen atom present in the platensimycin cage. nih.gov In this analogue, the ether oxygen is replaced by a methylene (B1212753) (CH₂) moiety, creating an all-carbon-ketolide isomer. nih.gov

The successful synthesis and subsequent biological evaluation of this compound revealed that this modification is well-tolerated. nih.govnih.gov The analogue demonstrated potent antibacterial activity, indicating that the ether oxygen atom within the cage structure is not essential for its biological function. nih.gov This finding was pivotal, as it showed that the cage domain of the molecule could endure considerable structural changes without a significant loss of antibacterial action. nih.gov This tolerance for modification in the cage region opened new avenues for creating diverse analogues with potentially improved pharmacokinetic properties.

Comparative SAR Analysis with Natural Platensimycin and Other Bioactive Analogues (e.g., Adamantaplatensimycin)

Comparative analysis of this compound with its parent compound, platensimycin, and other analogues like adamantaplatensimycin provides deeper insight into the SAR. Adamantaplatensimycin is another analogue with a modified cage structure. nih.gov Biological evaluations show that both this compound and adamantaplatensimycin retain antibacterial potency that is nearly equivalent to that of natural platensimycin against critical pathogens. nih.gov

CompoundMIC vs. MRSA (μg/mL)MIC vs. VREF (μg/mL)
Platensimycin~1.0~1.0
This compound1.1–2.21.3–1.8
Adamantaplatensimycin1.1–2.21.3–1.8

Mapping Key Pharmacophoric Elements for Optimized Biological Potency

The pharmacophore of platensimycin and its analogues can be broadly divided into two key domains: the tetracyclic cage and the substituted benzoic acid moiety. nih.gov SAR studies have demonstrated that while the cage domain is structurally flexible, the benzoic acid portion is a highly conserved motif with stringent functional group requirements for maintaining biological activity. nih.gov

The essential pharmacophoric elements are concentrated in the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) portion of the molecule. nih.gov This aromatic unit is responsible for the crucial interactions within the active site of the target enzyme, FabF, which is involved in bacterial fatty acid biosynthesis. nih.govnih.gov Key interactions include:

Ionic Interactions : The carboxylate group of the ADHBA moiety interacts with the critical histidine residues (H303 and H340) of the enzyme's catalytic triad. nih.gov

Hydrogen Bonding : The amide group forms hydrogen bonds with threonine residues (T307 and T270), and the 4-hydroxyl group engages in a water-mediated hydrogen bond within a side pocket of the active site. nih.gov

These interactions anchor the molecule in the correct orientation for inhibiting the enzyme. Therefore, any modifications to the ADHBA moiety are likely to disrupt these vital interactions and reduce or eliminate antibacterial potency. In contrast, the cage moiety sits nearer to the entrance of the active site and is more exposed to the solvent, which explains its tolerance for structural alteration. nih.gov

Computational and Chemoinformatic Approaches to SAR Elucidation

Modern drug discovery increasingly relies on computational and chemoinformatic tools to guide the synthesis and evaluation of new drug candidates. nih.gov For molecules like this compound, these approaches can accelerate the process of SAR elucidation and the design of analogues with optimized potency.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing a set of analogues with known activities, these models can predict the potency of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. frontiersin.org

Molecular Docking : This computational technique simulates the interaction between a ligand (like this compound) and its protein target (FabF). researchgate.net Docking studies can help visualize the binding mode, identify key interactions, and explain why certain structural modifications are tolerated while others are not. mdpi.com For instance, docking could confirm that the all-carbon cage of this compound fits within the active site entrance without disrupting the essential binding of the ADHBA moiety.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time. mdpi.comnih.gov This provides a more dynamic picture of the interaction and can help validate the binding poses predicted by docking studies. nih.gov

These in silico methods are invaluable for refining the understanding of the pharmacophore, exploring new chemical space for analogue design, and developing a more comprehensive picture of the SAR for the this compound scaffold.

Design and Synthesis of Novel Analogues Inspired by Carbaplatensimycin

Systematic Modification of the Carbaplatensimycin Molecular Scaffold

The molecular architecture of this compound, like platensimycin (B21506), consists of two main parts: a lipophilic tetracyclic cage domain and a polar aminobenzoic acid moiety, connected by an amide bond. nih.gov Systematic modifications of this scaffold have been a key strategy to understand its structure-activity relationships (SAR) and to generate improved analogues. nih.govresearchgate.net

Research has shown that the aminobenzoic acid portion is highly conserved and crucial for biological activity, with strict requirements for its functional groups. nih.gov In contrast, the cage domain allows for considerable structural changes without abolishing antibacterial action. nih.gov This finding has opened avenues for creating a diverse range of analogues by modifying this lipophilic part.

One approach involves replacing the complex bridged ring system with alternative cyclic structures. researchgate.net For instance, a focused library of platensimycin analogues was designed where the cage was substituted with different ring systems, and their binding affinity was evaluated. researchgate.net Another strategy involves the late-stage functionalization of the core structure, which allows for rapid diversification. nih.gov This has been particularly successful in modifying the ketolide part of the platensimycin scaffold, a region known to be adaptable while maintaining antibiotic activity. researchgate.net

Studies on this compound's parent compound, platensimycin, have demonstrated that introducing substituents at specific positions can lead to analogues with improved properties. For example, modifications at the 5'-position of the aminobenzoic acid ring have been explored, leading to the synthesis of analogues like 5'-F-platensimycin. nih.gov While many analogues of the aminobenzoic acid part were found to be inactive, some showed moderate antibacterial activity, suggesting this remains a viable, albeit sensitive, approach for diversification. nih.gov

The synthesis of this compound itself was a significant achievement, demonstrating that the ether oxygen in the core scaffold of platensimycin could be replaced with a methylene (B1212753) group without losing potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netgoogle.de This success has encouraged further exploration of scaffold modifications to enhance pharmacokinetic properties and in vivo efficacy. nih.govru.nl

Exploration of Diverse Chemical Derivatization Strategies

A variety of modern synthetic chemistry techniques have been employed to create libraries of this compound-inspired analogues. These methods enable the rapid functionalization of the natural product scaffold, leading to derivatives with diverse chemical properties. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been instrumental in this field. nih.gov

Heck and Sonogashira Reactions: These reactions have been used to prepare numerous platensimycin derivatives. researchgate.netmdpi.com Starting from a gram-scale synthesis of 6-iodo PTM, researchers have rapidly generated libraries of analogues by reacting it with various acrylic esters, acrylic amides, or terminal alkynes. researchgate.netmdpi.com This approach has yielded compounds with potent antibacterial activity. mdpi.com

One-Pot Sonogashira/Cycloaddition Cascade: This efficient strategy combines multiple reaction steps to quickly build molecular complexity, further accelerating the discovery of novel analogues. researchgate.netmdpi.com

Thiolysis: The opening of an oxirane precursor of platensimycin via thiolysis, followed by C-C cross-coupling reactions, has proven to be a high-yielding method for preparing focused libraries of derivatives. nih.gov This strategy led to the discovery of multiple compounds with improved anti-Staphylococcus activity compared to the parent molecule. nih.gov

Other Reactions:

Amide Coupling: Efficient amide bond formation is crucial for connecting the cage and aromatic domains. Catalysts like PyBOP have been found to be effective for this coupling on a gram scale, where other common reagents failed. researchgate.net

Cycloaddition Reactions: Intramolecular [3+2] cycloadditions have been developed as a general and efficient strategy for constructing the bridged oxa- and aza-[n.2.1] skeletons that form the core of platensimycin and its analogues. researchgate.net

These diverse chemical strategies provide the necessary tools to systematically alter the this compound structure and explore a wide chemical space in the search for more effective antibiotics. nih.gov

Impact of Structural Diversity on Biological Performance and Improved Efficacy

The generation of diverse analogues through systematic modification and derivatization has led to a deeper understanding of the structure-activity relationship (SAR) and the discovery of compounds with significantly improved biological profiles. nih.govnih.gov

The initial synthesis of this compound established that replacing the ether linkage in the platensimycin core with a carbon atom resulted in a compound with comparable antibacterial potency against strains like MRSA and vancomycin-resistant bacteria. researchgate.net Subsequent derivatization efforts have focused on enhancing this activity and, more importantly, improving the poor pharmacokinetic properties that have hindered clinical development. mdpi.comnih.gov

Several studies have reported the successful development of analogues with improved in vivo efficacy.

A focused library of PTM derivatives yielded compounds A1, A3, A17, and A28 , which showed better antibacterial activity than PTM against MRSA in a mouse peritonitis model. nih.gov

Compound A28 (6-cyclohexylthioplatensimycin) was also effective in a mouse wound infection model. nih.gov

Similarly, compounds 4, A4, and B8 demonstrated improved efficacy over PTM in a lethal mouse peritonitis model, with A4 also showing effectiveness in a mouse skin infection model. mdpi.com

The thioether analogue PTM-2t acted as a prodrug and showed improved in vivo efficacy in a systemic MRSA infection model compared to PTM. nih.gov

These findings highlight that strategic modifications, particularly those involving C-C cross-coupling and thiolysis, can lead to derivatives with enhanced stability, better plasma protein binding affinity, and ultimately, improved performance in animal infection models. mdpi.comnih.gov The structural diversity allows for fine-tuning the molecule's properties to overcome the limitations of the original natural product.

Table 1: Biological Activity of Selected this compound Analogues

Compound Modification Strategy Key Finding Reference
This compound Replacement of core ether oxygen with a methylene group Similar potency to platensimycin against MRSA. researchgate.net
A28 (6-cyclohexylthioplatensimycin) Thiolysis followed by derivatization Improved activity over PTM in mouse peritonitis and wound infection models. nih.gov
A4 Heck/Sonogashira reaction Improved in vivo efficacy in mouse peritonitis and skin infection models. mdpi.com
B8 Heck/Sonogashira reaction Improved in vivo efficacy in a mouse peritonitis model. mdpi.com
PTM-2t Sulfur-Michael derivatization Acted as a prodrug with improved efficacy in a systemic MRSA infection model. nih.gov

Development of High-Throughput Synthesis and Screening Methodologies for New Analogues

The need to rapidly explore the vast chemical space around the this compound scaffold has driven the adoption of high-throughput synthesis and screening (HTS) methodologies. nih.govrsc.org These approaches accelerate the discovery of new analogues with desired biological activities by enabling the parallel creation and evaluation of large compound libraries. nih.gov

High-Throughput Synthesis: The principles of combinatorial synthesis, such as the split-and-pool method, are applicable for generating large libraries of analogues. nih.gov The synthetic strategies discussed previously, including Heck, Sonogashira, and thiolysis reactions, are well-suited for automation and parallel synthesis formats. researchgate.netnih.gov By using robotic liquid handlers and multi-well plates (e.g., 1536-well format), libraries of compounds can be synthesized on a nanomole scale. rsc.org This miniaturized and automated approach not only increases throughput but also reduces the consumption of reagents and the environmental footprint of the chemical synthesis process. rsc.org

High-Throughput Screening: Once synthesized, these libraries of unpurified compounds can be directly subjected to high-throughput screening assays to identify "hits." rsc.org

On-bead and In-solution Screening: Libraries can be screened against macromolecular targets, such as the FabF/FabB enzymes, in minutes to hours. nih.gov

Biochemical and Biophysical Assays: Techniques like differential scanning fluorimetry (DSF) and microscale thermophoresis (MST) can be used to identify compounds that bind to the target protein. rsc.org

Cell-based Assays: Antibacterial activity is often assessed in 96-well plates, allowing for the rapid determination of the minimum inhibitory concentration (MIC) for hundreds of compounds simultaneously. nih.gov

The combination of high-throughput synthesis and screening creates a powerful workflow for medicinal chemistry. rsc.org This "on-the-fly" synthesis and screening paradigm allows for the rapid generation of structure-activity relationship data, which can, in turn, guide the design of the next generation of more potent and effective this compound analogues. nih.govrsc.org

Advanced Research Directions and Chemical Biology Perspectives of Carbaplatensimycin

Integration of Carbaplatensimycin Research into Modern Antibiotic Discovery Platforms

The discovery of novel antibiotics has been hampered by challenges such as the frequent rediscovery of known compounds and the economic disincentives for pharmaceutical development. nih.govresearchgate.net Natural products have historically been a primary source of antibiotics, but traditional screening methods have been overmined. wisc.edunih.gov This has led to a shift towards modern discovery platforms that integrate genomics, synthetic biology, and high-throughput screening to revitalize the pipeline. nih.govrsc.org The research surrounding this compound, a synthetic analog of the natural product Platensimycin (B21506), exemplifies its integration into these modern strategies. acs.org

Platensimycin was identified as a potent inhibitor of fatty acid biosynthesis (FASII), a novel mechanism of action that made it a subject of intense interest. nih.govnih.gov The synthesis of this compound was a direct result of this interest, designed as an all-carbon-cage isostere to probe the structure-activity relationship of the original molecule. acs.orgnih.gov This approach, where a natural product discovery is followed by targeted synthetic modification, is a cornerstone of modern drug discovery. It allows researchers to bypass the limitations of natural products, such as poor pharmacokinetic properties, and to optimize activity. researchgate.netresearchgate.net this compound exhibited antibacterial potency similar to the natural product, demonstrating its value as a lead compound for further development. researchgate.netresearchgate.netacs.org

Modern platforms leverage several innovative techniques where compounds like this compound are valuable:

Genomic and Target-Based Approaches : Advances in genome mining help identify novel biosynthetic gene clusters and potential antibiotic targets. nih.gov The discovery of Platensimycin's target, the FabF/B enzyme, was achieved through a target-based whole-cell screening strategy, a method central to modern platforms. nih.govacs.org

High-Throughput Screening (HTS) : HTS allows for the rapid testing of large compound libraries. gardp.org Synthetic analogs like this compound and its derivatives can be included in these libraries to screen against various pathogens or specific targets. researchgate.netmdpi.com

AI and Machine Learning : Artificial intelligence is increasingly used to predict the activity of compounds and design novel structures. frontiersin.orgfirstwordpharma.com Data from synthetic analogs like this compound can be used to train algorithms to recognize structural motifs associated with FabF inhibition. firstwordpharma.com

The table below presents comparative bioactivity data for this compound and its parent compound, Platensimycin, highlighting their efficacy against key pathogens.

CompoundTarget Enzyme(s)MIC vs. S. aureus (μg/mL)Activity against MRSAActivity against VRE
Platensimycin FabF/B< 1.0YesYes
This compound FabF/B0.4–1.1YesYes

Data sourced from multiple studies and presented as a range. acs.orgnih.govnih.govresearchgate.net

Leveraging Chemical Biology for Deeper Understanding of Target Engagement and Cellular Pathways

Chemical biology provides essential tools to dissect the molecular interactions between a drug and its target, which is critical for understanding its mechanism of action and for rational drug design. mdpi.comacs.org The study of this compound is deeply rooted in chemical biology principles, aimed at understanding the engagement with its target, the β-ketoacyl-(acyl carrier protein) synthase I/II (FabF/B). acs.orgresearchgate.net

The initial discovery of Platensimycin's mode of action involved showing it selectively inhibits bacterial fatty acid biosynthesis. nih.gov X-ray crystallographic analysis of the Platensimycin-FabF complex was a pivotal chemical biology achievement, revealing that the molecule binds to the active site, interacting with the acyl-enzyme intermediate. acs.orgnih.gov This analysis suggested a key hydrogen bonding interaction involved the ether oxygen of the Platensimycin cage. acs.org

The synthesis of this compound, where this ether oxygen was replaced with a methylene (B1212753) (CH2) group, was a direct chemical biology experiment to test the hypothesis of that oxygen's importance. acs.orgnih.gov The finding that this compound retained potent antibacterial activity, similar to the natural product, demonstrated that the ether oxygen was not critical for target engagement. researchgate.netacs.org This insight is invaluable, as it broadens the scope for designing future analogs, indicating that modifications at this position are well-tolerated and could be used to improve other properties of the molecule. nih.gov

Modern chemical biology techniques that are instrumental in this type of research include:

Activity-Based Protein Profiling (ABPP) : This method uses reactive chemical probes to tag and identify active enzymes within a complex proteome. mdpi.com Probes derived from this compound could be used to specifically label active FabF/B enzymes in live bacteria.

Chemical Proteomics : This approach uses immobilized small molecules as "bait" to pull down their protein targets from cell lysates, confirming target engagement in a native environment. ox.ac.uk

Bacterial Cytological Profiling (BCP) : This technique analyzes the morphological changes in bacteria upon antibiotic treatment to rapidly predict the mechanism of action by comparing the "fingerprint" to that of known drugs. frontiersin.org For example, compounds that inhibit protein synthesis, like tetracycline, cause distinct changes such as the formation of circular chromosomes and wider cells. frontiersin.org

Potential for this compound-Derived Probes in Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in complex biological systems. mdpi.comuniversiteitleiden.nl Given its defined mechanism of action and potent, selective inhibition of FabF/B, this compound is an excellent candidate for development into a suite of chemical probes. nih.gov Such probes would be powerful tools for interrogating the bacterial fatty acid synthesis pathway. mdpi.com

The development of this compound-derived probes could proceed along several lines:

Fluorescent Probes : By attaching a fluorescent dye to a non-essential position on the this compound scaffold, researchers could create a probe to visualize the subcellular localization of FabF/B enzymes in real-time using advanced microscopy techniques. nih.govrsc.org This could provide insights into how the FASII pathway is organized within the bacterial cell.

Affinity-Based Probes : Incorporating a tag, such as biotin, would create an affinity probe. This type of probe could be used in pull-down experiments to isolate the FabF/B enzyme along with any interacting proteins. mdpi.com This would help to map the broader protein network involved in fatty acid synthesis and its regulation.

Activity-Based Probes (ABPs) : Designing a this compound analog with a reactive "warhead" could lead to an ABP that covalently and irreversibly binds to the active site of FabF/B. mdpi.comuniversiteitleiden.nl Such a probe would be highly valuable for quantifying the active population of FabF/B enzymes under different conditions and for identifying new inhibitors in competitive binding assays. mdpi.com

The feasibility of creating such derivatives is supported by the extensive synthetic work already performed on the parent Platensimycin scaffold, where numerous analogs have been created to explore structure-activity relationships. researchgate.netmdpi.comnih.gov

Future Perspectives on Overcoming Challenges in Anti-Infective Development and Innovation

The development of new anti-infectives is a field fraught with scientific and economic challenges, including high attrition rates, regulatory hurdles, and the looming threat of resistance. researchgate.netnih.govbsac.org.uk The story of this compound and its parent compound provides a microcosm of these challenges and points toward future strategies for innovation.

Key Challenges in Anti-Infective Development:

Scientific Hurdles : A major scientific challenge is the restrictive penetration barrier of many bacteria, particularly Gram-negative pathogens, which prevents many compounds from reaching their intracellular targets. nih.gov Furthermore, the poor pharmacokinetic properties of many promising natural products, including Platensimycin, often halt their clinical development. researchgate.netresearchgate.net

Economic and Regulatory Issues : The high cost of clinical trials combined with the low market value of antibiotics creates a significant disincentive for investment by pharmaceutical companies. bsac.org.uk This has resulted in a "broken economic model" for antibiotic discovery. nih.gov

Resistance : Bacteria possess an ancient and diverse arsenal (B13267) of resistance mechanisms. portlandpress.com For any new antibiotic, the emergence of resistance is not a matter of if, but when, necessitating a continuous pipeline of novel agents. mdpi.com

Future Perspectives and Innovations:

Rational Drug Design and Synthetic Modification : The path from Platensimycin to this compound demonstrates the power of synthetic chemistry to overcome the limitations of a natural product lead. acs.orghebmu.edu.cn By creating analogs, chemists can improve properties like solubility, stability, and potency, and even broaden the spectrum of activity. Future work will continue to leverage synthetic chemistry to create derivatives with improved in vivo efficacy. mdpi.comscispace.com

Innovative Platforms and Technologies : The integration of AI and machine learning into discovery platforms promises to accelerate the identification of new chemical scaffolds and optimize lead compounds with greater speed and precision. frontiersin.orgfirstwordpharma.com Open-access platforms can foster global collaboration and empower researchers worldwide to contribute to antibiotic discovery. firstwordpharma.compew.org

Focus on Novel Targets and Adjuvants : Research into compounds like this compound validates the strategy of targeting novel bacterial pathways like fatty acid synthesis. nih.gov Another promising strategy is the development of non-antibiotic adjuvants or "resistance breakers" that can be co-administered with existing antibiotics to restore their efficacy. rsc.org

Ultimately, overcoming the crisis in anti-infective development will require a multi-pronged approach that combines innovative science, new economic models, and increased collaboration between academia, industry, and government to ensure a sustainable pipeline of new medicines. gardp.org

Q & A

Q. What are the key synthetic pathways for Carbaplatensimycin, and how do they differ from platensimycin synthesis?

this compound is synthesized via radical cyclization to form its carbacyclic core, followed by coupling with aniline derivatives and deprotection steps . Unlike platensimycin, which relies on a ketolide synthase pathway, this compound’s synthesis involves modular chemical modifications, such as replacing the tetracyclic enone structure with a carbacyclic analog. Key steps include HATU-mediated amide coupling (71% yield) and aqueous LiOH/HCl deprotection (92% yield) . Researchers should optimize solvent systems (e.g., THF at 45°C) and monitor reaction intermediates via HPLC to ensure purity.

Q. What in vitro antibacterial activity has been reported for this compound?

this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with MIC values of 1.8–2.2 μg mL⁻¹ (4–5 μM), compared to platensimycin’s lower MIC (0.4–0.8 μg mL⁻¹) . Experimental design should include parallel assays with positive controls (e.g., platensimycin) and standardized broth microdilution methods per CLSI guidelines. Discrepancies in MIC values across studies may arise from strain-specific resistance mechanisms or variations in compound purity .

Advanced Research Questions

Q. How can structural modifications to this compound improve its potency while retaining target specificity?

Structure-activity relationship (SAR) studies suggest that the carbacyclic core tolerates limited modifications without compromising FabF/FabH enzyme inhibition . Advanced methodologies include:

  • Molecular docking : Simulate interactions with Staphylococcus FabF binding pockets to identify permissible substituents.
  • Synthetic diversification : Introduce halogen or alkyl groups at C-7 or C-10 positions to enhance membrane permeability.
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to prioritize analogs .

Q. What experimental strategies resolve contradictions in this compound’s dual mechanism of action?

Platensimycin analogs may exhibit dual FabF/FabH inhibition, complicating SAR interpretation . To address this:

  • Gene knockout models : Use fabF- or fabH-deficient S. aureus strains to isolate target-specific effects.
  • Transcriptomic profiling : Compare gene expression patterns in treated vs. untreated bacteria to identify secondary targets.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities for FabF/FabH to confirm competitive inhibition .

Q. How can researchers design robust assays to evaluate this compound’s resistance potential?

  • Serial passage assays : Expose bacterial cultures to sub-inhibitory this compound concentrations over 20–30 generations, monitoring MIC shifts.
  • Genomic sequencing : Identify mutations in fabF/fabH or efflux pump regulators (e.g., norA) associated with resistance.
  • Synergy studies : Test combinations with β-lactams or vancomycin to delay resistance emergence .

Methodological Considerations

Q. What analytical techniques ensure reproducibility in this compound synthesis?

  • Characterization : Use ¹H/¹³C NMR, HRMS, and X-ray crystallography to verify intermediate structures.
  • Purity standards : Enforce ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Batch documentation : Record solvent lots, temperature gradients, and catalyst sources to minimize variability.

Q. How should researchers address discrepancies in bioactivity data across laboratories?

  • Inter-lab validation : Share standardized compound aliquots and protocols (e.g., ATCC strain IDs, growth media).
  • Meta-analysis : Aggregate published MIC values to identify outliers and systemic biases .
  • Quality controls : Include internal reference compounds in each assay to normalize inter-experimental variability.

Data Presentation Guidelines

Table 1. Key Synthetic and Bioactivity Data for this compound

ParameterValue/OutcomeReference
Synthetic yield (amide coupling)71%
Deprotection yield92%
MIC (MRSA)1.8–2.2 μg mL⁻¹
MIC (VRE)1.8–2.2 μg mL⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.